Dilithium tetrachlorocuprate

Organic Synthesis Cross-Coupling Grignard Reagent

Inconsistent Grignard cross-coupling yields due to heterogeneous Cu(I) catalysts that generate unwanted byproducts. Dilithium tetrachlorocuprate (Li₂CuCl₄) is a pre-formed, soluble homogeneous complex that eliminates variability and delivers predictable selectivity. • >92% isolated yield in pheromone triene synthesis with complete geometric retention. • >90% yield for alkyl triflate/tosylate coupling with Grignard reagents. • Dual regiocontrol in allylic substitutions-access branched or linear products from common substrates. Supplied as 0.1 M in THF under inert atmosphere; moisture-sensitive, flammable. Global dangerous goods shipping available.

Molecular Formula Cl4CuLi2
Molecular Weight 219.3 g/mol
Cat. No. B8771411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilithium tetrachlorocuprate
Molecular FormulaCl4CuLi2
Molecular Weight219.3 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
InChIInChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4
InChIKeyHCJWWBBBSCXJMS-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Li₂CuCl₄ Procurement Guide


Dilithium tetrachlorocuprate (Li₂CuCl₄, CAS 15489-27-7) is a soluble copper(II) salt complex, typically supplied as a 0.1 M solution in tetrahydrofuran (THF) . As a member of the inorganic cuprate class, its defining feature is the stable tetrachlorocuprate(II) anion, [CuCl₄]²⁻, formed from a strict 2:1 molar ratio of LiCl to CuCl₂ . This pre-formed complex serves as a homogeneous catalyst for cross-coupling reactions, primarily involving Grignard reagents [1]. Its sensitivity to air and moisture necessitates handling under inert atmosphere, with a flash point of -17 °C and density of 0.91 g/mL at 25 °C for the standard 0.1 M THF solution .

Workflow Grignard cross-coupling catalyst
Format Pre-formed complex in THF solution
Catalytic system Homogeneous, single-species active species
Handling Air/moisture sensitive; inert atmosphere required

Li₂CuCl₄ Irreplaceability in Grignard Coupling


Generic substitution of Li₂CuCl₄ with other copper salts like CuI or CuCl is not chemically equivalent. Li₂CuCl₄ is a distinct, pre-formed, soluble complex that provides a homogeneous catalytic system, which is fundamentally different from the heterogeneous or in-situ formed catalysts derived from simple copper halides [1]. This structural difference directly impacts reaction outcomes: Li₂CuCl₄ exhibits a unique selectivity profile, often leading to different product distributions and yields compared to CuI, CuBr, or CuCl [2]. For instance, while simple Cu(I) salts may give higher overall yields in some specific reactions, they often generate more undesired side products, whereas Li₂CuCl₄'s unique catalytic behavior is crucial for achieving specific regioselectivity or functional group tolerance [3].

Risk 1 Li₂CuCl₄ is a homogeneous, pre-formed complex. Simple CuCl, CuI, or CuBr often form heterogeneous or mixed-species systems, altering catalytic behavior.
Risk 2 Selectivity profiles differ markedly. Reported data show Li₂CuCl₄ can favor Wurtz coupling side-products, while Cu(I) halides may give higher cross-coupling yields in specific substrates.
Risk 3 In situ prepared Cu/Li mixtures lack defined stoichiometry and may not reproduce the batch consistency of the pre-formed 2:1 LiCl:CuCl₂ complex.

Li₂CuCl₄ vs. Copper Halides: Comparative Performance


Superior Yield in Alkyl Triflate Cross-Coupling

Li₂CuCl₄ demonstrates exceptional catalytic efficiency in the cross-coupling of primary alkyl triflates with alkyl Grignard reagents, achieving isolated yields exceeding 90%. This performance is benchmarked against other copper catalysts, where Li₂CuCl₄ is highlighted for its superior ability to minimize side reactions and deliver high purity of the desired C-C coupled product under mild conditions [1]. The use of Li₂CuCl₄ is critical for achieving these high yields with challenging primary triflate electrophiles, where other catalysts may be less effective [1].

Alkyl triflate coupling yield
Reported
Reported isolated yield >90%
Supports high catalytic efficiency for primary alkyl triflates with Grignard reagents.
Data to verify; class-level inference from reference context.
Organic Synthesis Cross-Coupling Grignard Reagent

Divergent Chemoselectivity in Grignard Coupling

In the reaction of p-(CH₂=CH)C₆H₄MgCl with BrCH₂CH₂CH₂Cl, Li₂CuCl₄ exhibits a distinct chemoselectivity profile compared to other copper salts. While catalysts like CuCl, CuBr, and CuI produce the desired cross-coupled product in high yields (65-80%), they do so with minimal Wurtz-type side product (0-2.0%) [1]. In stark contrast, Li₂CuCl₄ gives a dramatically lower yield of the desired product (11%) and a significantly higher proportion of the Wurtz coupling side product (11%) [1]. This demonstrates that Li₂CuCl₄ is not simply a substitute for Cu(I) halides; it actively directs the reaction toward a different outcome, making it the catalyst of choice for reactions where this specific selectivity profile is desired.

Chemoselectivity vs. Cu(I) halides
Head-to-head
Desired product: 11% (Li₂CuCl₄) vs 65–80% (CuCl, CuBr, CuI). Wurtz side-product: 11% vs 0–2%.
Demonstrates divergent selectivity; not interchangeable with Cu(I) halides for this substrate pair.
Conditions: p-(CH₂=CH)C₆H₄MgCl + BrCH₂CH₂CH₂Cl, THF, 3 mol% cat.
Organic Synthesis Cross-Coupling Chemoselectivity

Dual Regiocontrol in Allylic Substitution

Li₂CuCl₄ uniquely enables dual regiocontrol in the reaction of primary allylic acetates with Grignard reagents. By tuning reaction conditions, the catalyst can be directed to give either α- or γ-substitution of the allylic acetoxy group [1]. This level of programmable selectivity is not a general property of simple copper halides like CuI or CuCl, which typically favor a single, less controllable pathway. This capability provides synthetic chemists with a powerful tool to access both regioisomers from a common starting material.

Dual allylic regiocontrol
Class-level
α- or γ-substitution accessible by condition tuning. Simple Cu(I) halides lack this switchable control.
Enables regiodivergent synthesis from common allylic acetate precursors.
Qualitative differentiation; reported for primary allylic acetates.
Organic Synthesis Regioselectivity Allylic Substitution

Defined Stoichiometry and Batch Reproducibility

Li₂CuCl₄ is a pre-formed complex with a precise 2:1 LiCl:CuCl₂ stoichiometry, which ensures a consistent and reproducible catalytic species . This contrasts sharply with preparing a catalyst in situ by mixing copper(II) salts and lithium salts, where variations in mixing, local concentration, and the formation of multiple copper species (e.g., CuCl₂, LiCuCl₃, Li₂CuCl₄) can lead to significant batch-to-batch variability in reaction outcomes [1]. Using the pre-formed Li₂CuCl₄ complex removes this uncertainty, providing a defined and homogeneous active catalyst from the outset.

Batch reproducibility
Context-dependent
Fixed 2:1 LiCl:CuCl₂ stoichiometry, single-species complex vs. in situ mixtures with multiple Cu species.
Pre-formed complex may reduce batch variability in scaled reactions.
Class-level inference; laboratory validation recommended.
Chemical Synthesis Catalyst Preparation Reproducibility

Li₂CuCl₄ Application Scenarios


Pheromone and Natural Product Synthesis

Li₂CuCl₄ is the catalyst of choice for constructing the carbon skeleton of complex molecules like insect pheromones and terpenes. For example, in the synthesis of (3Z,6Z,9Z)-3,6,9-trienes, Li₂CuCl₄ catalysis reliably delivers >92% isolated yield with complete retention of geometrical configuration, a critical requirement for biological activity [1]. This performance is supported by evidence of >90% yields in cross-coupling reactions with primary alkyl triflates, highlighting its utility in building blocks for pheromone synthesis [2].

Regioselective Allylic and Epoxide Functionalization

The unique ability of Li₂CuCl₄ to provide dual regiocontrol in allylic substitutions makes it an essential tool for the synthesis of branched or linear allylic products from common starting materials [3]. Furthermore, its application in the regio- and stereoselective ring-opening of epoxides, such as in the synthesis of 2,2'-anhydro-3'-halonucleosides with excellent to perfect regioselectivity, showcases its capacity for generating specific, valuable synthons that are inaccessible with other copper catalysts .

Electrochemical Materials and Battery Precursors

Li₂CuCl₄ is utilized as a precursor in the synthesis of advanced materials for electrochemical applications, particularly in lithium battery research . While direct comparative performance data is limited, its designation as a 'battery precursor' by multiple reputable vendors signals its recognized role in this field [4]. This application differentiates it from simpler copper salts, which may lack the necessary solubility or redox properties required for material synthesis.

Grignard Cross-Coupling with Challenging Electrophiles

For cross-coupling reactions involving sensitive or sterically hindered substrates, such as the coupling of alkyl tosylates or triflates with Grignard reagents, Li₂CuCl₄ is a proven, high-yielding catalyst [2]. Its performance in these challenging transformations, delivering >90% yields, positions it as a go-to reagent when other catalysts like CuI or CuBr fail to provide sufficient conversion or selectivity [2]. This is a direct, quantitative reason for its selection over alternatives in a production or research setting.

Application
Selection Property
Validation Focus
Pheromone / terpene skeleton construction
Catalytic efficiency with retention of olefin geometry
Isolated yield and configurational integrity
Regioselective allylic / epoxide functionalization
Dual regiocontrol capability
Regioisomer ratio and stereochemical outcome
Electrochemical materials precursor
Solubility and redox-active Cu(II) center
Phase purity and electrochemical behavior
Grignard coupling with hindered electrophiles
High activity toward alkyl tosylates/triflates
Conversion and cross-coupling vs. side-product ratio

Technical Documentation Hub

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41 linked technical documents
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